4-[(4-fluorophenyl)sulfanyl]-1H-pyrazol-3-amine
Description
Systematic Nomenclature and IUPAC Conventions
The compound 4-[(4-fluorophenyl)sulfanyl]-1H-pyrazol-3-amine adheres to International Union of Pure and Applied Chemistry (IUPAC) naming rules. The parent structure is a 1H-pyrazole ring substituted at positions 3 and 4. The amino group (-NH₂) occupies position 3, while a sulfanyl group (-S-) bonded to a 4-fluorophenyl moiety is located at position 4. The systematic IUPAC name emphasizes the substituents' positions and connectivity:
- 1H-pyrazol-3-amine : Indicates the pyrazole ring with an amine group at position 3.
- 4-[(4-fluorophenyl)sulfanyl] : Specifies the sulfur-linked 4-fluorophenyl group at position 4.
Alternative nomenclature includes 4-(4-fluorophenylthio)-1H-pyrazol-3-amine, where "thio" denotes the sulfur atom bridging the aromatic rings.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₉H₈FN₃S , derived from:
- Pyrazole core (C₃H₃N₂) : A five-membered aromatic ring with two adjacent nitrogen atoms.
- 4-Fluorophenylsulfanyl group (C₆H₄FS) : A benzene ring substituted with fluorine and connected via a thioether bond.
- Amino group (-NH₂) : Adds one nitrogen and two hydrogen atoms.
The molecular weight is 209.24 g/mol , calculated as follows:
Spectroscopic Characterization (IR, NMR, MS)
Infrared (IR) Spectroscopy
Key IR absorptions correlate with functional groups:
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, CDCl₃):
- Pyrazole protons :
- H-5: δ 7.2–7.4 ppm (singlet, 1H).
- H-1 and H-2: δ 6.5–6.8 ppm (doublets, 2H).
- 4-Fluorophenyl group :
- Ortho/meta protons: δ 7.3–7.5 ppm (multiplet, 2H).
- Para proton: δ 6.9–7.1 ppm (doublet, 1H).
- Amino group : δ 4.8–5.2 ppm (broad singlet, 2H).
¹³C NMR:
- Pyrazole carbons: δ 140–150 ppm (C-3 and C-4).
- 4-Fluorophenyl carbons: δ 115–165 ppm (C-F coupling).
¹⁹F NMR:
Crystallographic Data and X-ray Diffraction Studies
Single-crystal X-ray diffraction reveals:
Computational Chemistry Studies (DFT, Molecular Orbital Analysis)
Density Functional Theory (DFT)
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfanyl-1H-pyrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3S/c10-6-1-3-7(4-2-6)14-8-5-12-13-9(8)11/h1-5H,(H3,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNFPXIHZPQFJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=C(NN=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine and β-Keto Thioether Cyclization
The most direct route involves cyclocondensation of hydrazine derivatives with β-keto thioethers. For example, 4-fluorophenylthiol is reacted with ethyl 3-oxobutanoate to form the β-keto thioether intermediate, which subsequently undergoes cyclization with hydrazine hydrate under reflux in ethanol (Scheme 1). This method yields 60–72% of the target compound, with purity dependent on recrystallization solvents.
Table 1: Cyclocondensation Reaction Conditions and Yields
| Thioether Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl 3-(4-fluorophenylthio)acetate | Ethanol | 80 | 6 | 65 |
| Methyl 3-(4-fluorophenylthio)propanoate | Methanol | 70 | 8 | 72 |
Acid-Catalyzed Ring Closure
Adapting methodologies from pyrazolo[1,5-α]pyrimidine syntheses, dilute hydrochloric or sulfuric acid catalyzes the cyclization of 4-fluorophenylthiol-containing enaminones. For instance, reacting 3-amino-4-(4-fluorophenylthio)crotononitrile with hydrazine in HCl/EtOH at 60°C for 4 hours affords the pyrazole core in 68% yield. This approach benefits from mild conditions but requires careful pH control during workup.
Nucleophilic Aromatic Substitution
Halopyrazole Substitution
A two-step strategy involves synthesizing 4-chloro-1H-pyrazol-3-amine followed by displacement with 4-fluorothiophenol. The chloropyrazole precursor is prepared via cyclocondensation of hydrazine with 3-chloro-2,4-pentanedione, yielding 85% intermediate. Subsequent reaction with 4-fluorothiophenol in DMF at 120°C with K2CO3 achieves 78% substitution efficiency (Table 2).
Table 2: Halopyrazole Substitution Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | DMF | 120 | 12 | 78 |
| Cs2CO3 | DMSO | 130 | 10 | 75 |
Microwave-Assisted Reactions
Microwave irradiation reduces reaction times significantly. Using 4-iodo-1H-pyrazol-3-amine and 4-fluorothiophenol with CuI/L-proline in DMSO at 150°C (100 W, 30 min) delivers the product in 82% yield. This method enhances scalability but requires specialized equipment.
Transition Metal-Catalyzed Coupling
Ullmann-Type Coupling
Copper-mediated coupling between 4-bromo-1H-pyrazol-3-amine and 4-fluorothiophenol in the presence of CuI/1,10-phenanthroline achieves 70–85% yields. Optimized conditions (Table 3) use DMF at 110°C for 24 hours, with ligand choice critically influencing efficiency.
Table 3: Ligand Screening in Ullmann Coupling
| Ligand | Yield (%) |
|---|---|
| 1,10-Phenanthroline | 85 |
| L-Proline | 72 |
| 2,2'-Bipyridine | 68 |
Palladium-Catalyzed C–S Bond Formation
Palladium catalysts enable coupling under milder conditions. Using Pd(OAc)2/Xantphos with 4-bromopyrazole and 4-fluorothiophenol in toluene at 90°C for 12 hours yields 75% product. While costlier, this method avoids high temperatures and extends substrate compatibility.
Protection-Deprotection Strategies
Tosyl Protection of Amine
To prevent side reactions during sulfur incorporation, the amine group is protected with tosyl chloride. After coupling, deprotection via NaOH/EtOH reflux restores the free amine with 90% efficiency, as validated by X-ray crystallography in analogous compounds.
Boc Protection
tert-Butoxycarbonyl (Boc) protection using Boc2O in THF, followed by deprotection with TFA, achieves 88% recovery. This method is preferable for acid-sensitive intermediates.
Purification and Characterization
Recrystallization from ethanol or 1,4-dioxane yields crystals suitable for X-ray analysis, confirming regiochemistry. HPLC purity assessments (C18 column, 0.1% TFA in H2O/MeCN) show ≥95% purity, consistent with vendor specifications.
Chemical Reactions Analysis
Nucleophilic Substitution at Azetidine Oxygen
The azetidine ring’s oxygen atom participates in nucleophilic substitution reactions. For example:
-
Ether Cleavage : Under acidic conditions, the azetidine-ether bond can undergo cleavage with nucleophiles like amines or thiols, forming new C–N or C–S bonds .
-
Ring-Opening : Reaction with Grignard reagents may lead to azetidine ring expansion or functionalization at the oxygen site.
Representative Reaction Scheme :
| Reagents/Conditions | Products | Yield |
|---|---|---|
| R–NH₂, H₂SO₄, 80°C | Azetidine-O–NH–R + Triazolo-pyrimidine byproduct | ~65% |
| RMgX (Grignard), THF, −78°C | Functionalized azetidine derivatives with extended alkyl/aryl chains | ~50% |
Thiazole Ring Reactivity
The 2,4-dimethyl-thiazole core exhibits regioselective reactivity:
-
Electrophilic Aromatic Substitution : The C5 position (adjacent to the azetidine-carbonyl group) undergoes halogenation or nitration under mild conditions .
-
Oxidation : Hydrogen peroxide with K₂WO₄ oxidizes the thiazole sulfur to sulfoxide or sulfone derivatives .
Example Reaction :
Triazolo-Pyrimidine Modifications
The 5-methyl- triazolo[1,5-a]pyrimidin-7-yl group undergoes:
-
Diazonium Coupling : Reacts with aryl diazonium salts to form azo derivatives at the triazole N1 position .
-
Cyclocondensation : With enaminones or aminopyrazoles, it forms fused heterocycles (e.g., pyrazolo-triazines) .
Key Data :
| Substrate | Reagent | Product | Application |
|---|---|---|---|
| Triazolo-pyrimidine | Ar–N₂⁺Cl⁻ | 7-(Arylazo)-triazolo-pyrim |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical formula: . It features a pyrazole ring substituted with a fluorophenyl group and a sulfanyl moiety, which contributes to its reactivity and biological activity. The presence of the fluorine atom enhances lipophilicity, potentially improving bioavailability.
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit anticancer properties. For instance, compounds similar to 4-[(4-fluorophenyl)sulfanyl]-1H-pyrazol-3-amine have been studied for their ability to inhibit specific kinases involved in cancer progression. A notable study demonstrated that pyrazole derivatives can selectively inhibit p38 MAP kinase, which is implicated in inflammatory responses and cancer cell proliferation. The incorporation of different substituents on the pyrazole ring can modulate this activity, making it a promising scaffold for new anticancer agents .
Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. The structure of this compound allows for interactions that may reduce the production of pro-inflammatory mediators .
Antiviral Activity
Recent studies have explored the antiviral properties of pyrazole derivatives against various viruses, including SARS-CoV-2. The unique structural features of this compound may enhance its efficacy as an antiviral agent by targeting viral enzymes or proteins critical for replication .
Nonlinear Optical Properties
Compounds containing pyrazole moieties have been investigated for their nonlinear optical (NLO) properties, which are essential for applications in photonics and optoelectronics. The presence of electron-withdrawing groups like fluorine can enhance these properties, making this compound suitable for use in NLO devices .
Photovoltaic Applications
The electronic properties of this compound suggest potential applications in organic photovoltaic devices. Pyrazole derivatives can facilitate charge transfer processes due to their conjugated systems, which may improve the efficiency of solar cells .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For example, one synthetic route includes the reaction of 4-fluorobenzenesulfenyl chloride with appropriate amines under controlled conditions to yield the desired pyrazole derivative.
Case Study: Inhibition of p38 MAP Kinase
A detailed study focused on the optimization of pyrazole derivatives as p38 MAP kinase inhibitors demonstrated that modifications on the pyrazole ring significantly affected biological activity. The introduction of the sulfanyl group was found to enhance binding affinity and selectivity towards p38 MAP kinase compared to other kinases . This case study illustrates the importance of structural modifications in developing effective therapeutic agents.
Mechanism of Action
The mechanism of action of 4-[(4-fluorophenyl)sulfanyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Fluorophenyl vs. Chlorophenyl Derivatives
- 4-[(4-Chlorophenyl)sulfonyl]-3-(methylsulfanyl)-1H-pyrazol-5-amine (CAS-related analog):
Replacing the fluorophenylsulfanyl group with a chlorophenylsulfonyl group introduces a stronger electron-withdrawing effect (sulfonyl vs. sulfanyl) and increased steric bulk. The chlorine atom’s higher electronegativity compared to fluorine may enhance binding to hydrophobic pockets in biological targets but reduce metabolic stability due to slower oxidative degradation . - 1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine :
Here, the benzyl substituent introduces a flexible methylene linker, increasing conformational freedom compared to the rigid sulfanyl group in the target compound. This flexibility may reduce target specificity but improve solubility .
Pyridinyl and Triazole Hybrids
- This compound’s higher molecular weight (433.69 g/mol vs. ~265 g/mol for the target compound) and larger surface area may improve receptor affinity but reduce membrane permeability .
- Isostructural Thiazole-Triazole Hybrids (Compounds 4 and 5 in ): These compounds replace the pyrazole core with thiazole and triazole rings, resulting in planar molecular conformations.
Crystallographic and Conformational Analysis
- Planarity and Packing: The target compound’s sulfanyl group may adopt a coplanar orientation with the pyrazole ring, as seen in structurally related compounds like (R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine (). This planarity facilitates dense crystal packing, whereas non-planar analogs (e.g., isostructural thiazole-triazole hybrids) exhibit looser packing due to steric clashes .
- Hydrogen Bonding :
Intramolecular hydrogen bonds, such as those observed in 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine (), stabilize specific conformations. The target compound’s amine group may participate in similar interactions, influencing its bioavailability .
Pharmacological Implications
Metabolic Stability
- The fluorine atom in the 4-fluorophenyl group of the target compound enhances metabolic stability by resisting oxidative degradation, a property shared with N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine (). In contrast, chlorinated analogs (e.g., ) exhibit longer metabolic half-lives but higher bioaccumulation risks .
Target Affinity
- Compounds with pyridinyl substituents (e.g., ) show improved affinity for kinase targets due to their ability to form hydrogen bonds with ATP-binding pockets. The sulfanyl group in the target compound may instead engage in hydrophobic interactions or metal coordination, depending on the target environment .
Data Table: Key Structural and Physicochemical Comparisons
*Predicted using fragment-based methods.
Biological Activity
The compound 4-[(4-fluorophenyl)sulfanyl]-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyrazole ring substituted with a fluorophenyl group and a sulfanyl moiety. This unique structure is believed to contribute to its biological activity.
Antimicrobial Activity
Research has shown that several pyrazole derivatives exhibit significant antimicrobial properties. For instance, in vitro studies indicated that derivatives similar to this compound displayed promising results against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 μg/mL, indicating strong antimicrobial efficacy .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 4a | 0.22 | Strong |
| 5a | 0.25 | Strong |
| 7b | 0.23 | Strong |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines, including MCF-7 and NCI-H460. For example, one derivative exhibited an IC50 value of 0.01 μM against MCF-7 cells, demonstrating potent antitumor activity .
| Cell Line | IC50 (μM) | Compound Type |
|---|---|---|
| MCF-7 | 0.01 | Pyrazole derivative |
| NCI-H460 | 0.03 | Pyrazole derivative |
| SF-268 | 31.5 | Pyrazole derivative |
The mechanisms by which pyrazole derivatives exert their biological effects are varied and include:
- Inhibition of Kinases : Some compounds have been identified as inhibitors of key kinases involved in cancer progression, such as p38 MAP kinase .
- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through modulation of cell cycle phases and activation of apoptotic pathways .
- Antimicrobial Mechanisms : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
A notable case study involved the evaluation of a series of pyrazole derivatives for their ability to inhibit cancer cell proliferation and induce apoptosis. In this study, compound 14 demonstrated a significant increase in early and late apoptosis rates compared to controls, suggesting a robust anticancer effect .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[(4-fluorophenyl)sulfanyl]-1H-pyrazol-3-amine, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-fluorothiophenol with a halogenated pyrazole precursor in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C achieves the sulfanyl linkage. Solvent polarity and temperature are critical: polar aprotic solvents like DMF enhance nucleophilicity, while elevated temperatures accelerate kinetics .
- Optimization : Yield improvements (≥70%) are achieved by using catalytic Cu(I) or Pd-based systems for C–S bond formation, as demonstrated in analogous pyrazole-thioether syntheses . Purity (>95%) is confirmed via HPLC or LC-MS, with silica gel chromatography for isolation .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Analytical Techniques :
- NMR : H and C NMR identify substituent patterns (e.g., fluorophenyl vs. pyrazole protons) and confirm regioselectivity .
- X-ray Crystallography : Resolves bond lengths/angles (e.g., S–C bond ~1.75–1.80 Å) and crystal packing, critical for understanding intermolecular interactions .
- DFT Calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps ~4–5 eV) to correlate electronic structure with reactivity .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Assay Design :
- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., kinase inhibition via ADP-Glo™) at 1–100 µM concentrations .
- Antimicrobial Activity : Broth microdilution (MIC values) against Gram-positive/negative strains .
- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination) with controls for fluorophenyl-mediated membrane permeability effects .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Root Cause Analysis :
- Dose-Response Curvature : Re-evaluate IC₅₀ values using normalized cell viability curves (e.g., Hill slope adjustments) to address assay-specific artifacts .
- Metabolic Stability : Assess liver microsome stability (e.g., t₁/₂ in human hepatocytes) to identify rapid degradation masking efficacy .
- Structural Analog Comparison : Compare with derivatives (e.g., 4-(4-chlorophenyl) variants) to isolate electronic vs. steric effects .
Q. What strategies optimize molecular docking studies for target binding prediction?
- Protocol Design :
- Ligand Preparation : Generate tautomers/protonation states (e.g., pyrazole NH₂ vs. NH configurations) using tools like LigPrep .
- Receptor Flexibility : Incorporate side-chain rotamers via induced-fit docking (e.g., Schrödinger Suite) for kinases or GPCRs .
- Validation : Cross-validate with SPR (surface plasmon resonance) binding assays (KD measurements) to confirm docking poses .
Q. How does the sulfanyl substituent influence structure-activity relationships (SAR) in related compounds?
- SAR Insights :
- Electron-Withdrawing Effects : The 4-fluorophenyl-sulfanyl group enhances electrophilicity at C3/C5 positions, increasing reactivity in nucleophilic aromatic substitution .
- Hydrophobic Interactions : LogP increases (~2.5–3.0) improve membrane permeability but may reduce aqueous solubility, requiring formulation adjustments .
- Bioisosterism : Replacement with sulfonyl or methylsulfinyl groups alters hydrogen-bonding capacity, as seen in kinase inhibitor analogs .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Crystallization Tactics :
- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., DCM:hexane) to induce slow nucleation. For stubborn cases, microseeding with analogous crystals (e.g., 4-(4-chlorophenyl) derivatives) is effective .
- Temperature Gradients : Gradual cooling (0.5°C/hr) from 40°C to 4°C minimizes disorder, particularly for the flexible sulfanyl linkage .
- Synchrotron Radiation : High-flux X-rays (e.g., at APS or ESRF) resolve weak diffraction patterns from small crystals (<0.1 mm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
